REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[O:6][CH:5]([CH2:7][OH:8])[CH2:4][O:3]1.[OH-].[K+].[CH2:12](Br)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[CH:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1>CCOCC>[CH2:12]([O:8][CH2:7][CH:5]([CH2:4][O:3][C:2]([C:9]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)[C:1]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[OH:6])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[CH2:2]([O:3][CH2:4][CH:5]([CH2:7][OH:8])[OH:6])[CH2:9][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CC1(OCC(O1)CO)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
while removing the water
|
Type
|
CUSTOM
|
Details
|
formed by azeotropic distillation (compare W. J. Baumann and H. K. Mangold, J. Org. Chem. 29: 3055, 1964 and F. Paltauf, Monatsh. 99:1277, 1968)
|
Type
|
WASH
|
Details
|
The resulting solution was washed with water (2×50 ml)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
A 100 ml mixture of 90:10:5 methanol:water:concentrated hydrochloric acid was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 10 minutes
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ether (200 ml)
|
Type
|
WASH
|
Details
|
was washed consecutively with water (50 ml), 10% sodium hydroxide (20 ml) and again with water (volumes of 20 ml) until neutral
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the product (8.8 grams) was crystallized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCC)OCC(O)COC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCC)OCC(O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[O:6][CH:5]([CH2:7][OH:8])[CH2:4][O:3]1.[OH-].[K+].[CH2:12](Br)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[CH:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1>CCOCC>[CH2:12]([O:8][CH2:7][CH:5]([CH2:4][O:3][C:2]([C:9]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)[C:1]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[OH:6])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[CH2:2]([O:3][CH2:4][CH:5]([CH2:7][OH:8])[OH:6])[CH2:9][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CC1(OCC(O1)CO)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
while removing the water
|
Type
|
CUSTOM
|
Details
|
formed by azeotropic distillation (compare W. J. Baumann and H. K. Mangold, J. Org. Chem. 29: 3055, 1964 and F. Paltauf, Monatsh. 99:1277, 1968)
|
Type
|
WASH
|
Details
|
The resulting solution was washed with water (2×50 ml)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
A 100 ml mixture of 90:10:5 methanol:water:concentrated hydrochloric acid was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 10 minutes
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ether (200 ml)
|
Type
|
WASH
|
Details
|
was washed consecutively with water (50 ml), 10% sodium hydroxide (20 ml) and again with water (volumes of 20 ml) until neutral
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the product (8.8 grams) was crystallized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCC)OCC(O)COC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCC)OCC(O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |